![molecular formula C10H12N4 B2408733 methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine CAS No. 1491284-82-2](/img/structure/B2408733.png)
methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine” is a compound that contains a 1,2,4-triazole ring, which is a type of five-membered nitrogen heterocycle . Triazoles and their derivatives have been the focus of significant and continuous interest in the field of chemistry due to their importance as structural fragments in biologically active compounds . They have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular, antimicrobial, anti-cancer, and anti-corrosion properties .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “this compound”, involves a 1,2,4-triazole ring substituted by a phenyl group . The exact molecular weight, chemical formula, and other specific structural details for “this compound” were not found in the retrieved papers.
Aplicaciones Científicas De Investigación
Crystal Structure and Polymer Formation
- The compound 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, a related triazole, forms two-dimensional networks via hydrogen bonds, revealing insights into molecular conformation and potential for forming polymeric structures (Li, Liu, Ma, & Dong, 2012).
Antimicrobial Properties
- Compounds with a similar structure to methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine, like 4-(substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3-thiol, have shown significant antibacterial activity, suggesting potential antimicrobial applications (Sharma, Hussain, & Amir, 2008).
Chemical Synthesis and Characterisation
- The synthesis of various triazole derivatives, including those structurally related to this compound, has been a subject of extensive research, contributing to our understanding of their chemical properties and potential applications (Almeida, Maia, Souza, & Pacheco, 2022).
Antifungal Activity
- N-(1,2,4-triazole-4-yl)-N′-(fluorine-containing-phenyl)carbamimidothioates, related to this compound, have demonstrated antifungal activities, suggesting their potential use in antifungal applications (Cui, Li, Song, & Qian, 2002).
Use in Organic Light-Emitting Diodes (OLEDs)
- Triazole derivatives have been utilized in the development of solution-processible bipolar molecules for use in OLEDs, indicating the potential of this compound in advanced electronic applications (Ge, Hayakawa, Ando, Ueda, Akiike, Miyamoto, Kajita, & Kakimoto, 2008).
Application in Bioimaging
- Certain triazole-based compounds have been used as fluorescent probes for bioimaging, particularly for detecting zinc ions, suggesting potential research applications of this compound in bioimaging technologies (Iniya, Jeyanthi, Krishnaveni, Mahesh, & Chellappa, 2014).
Mecanismo De Acción
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring . This interaction can lead to changes in the target protein’s function, affecting cellular processes.
Biochemical Pathways
Related 1,2,4-triazole compounds have been reported to exhibit antimicrobial activities , suggesting they may interfere with biochemical pathways essential for microbial growth and survival.
Pharmacokinetics
The pharmacokinetic properties of related 1,2,4-triazole compounds suggest that they may have good absorption and distribution profiles .
Result of Action
Related 1,2,4-triazole compounds have been reported to exhibit antimicrobial activities , indicating that they may inhibit the growth of certain microorganisms.
Propiedades
IUPAC Name |
N-methyl-1-phenyl-1-(1H-1,2,4-triazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-11-9(10-12-7-13-14-10)8-5-3-2-4-6-8/h2-7,9,11H,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLFUDDQGYKDDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=NC=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

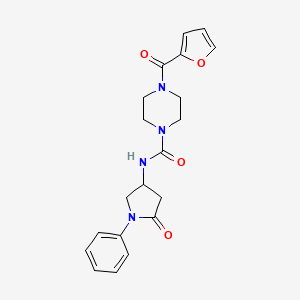
![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)
![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)
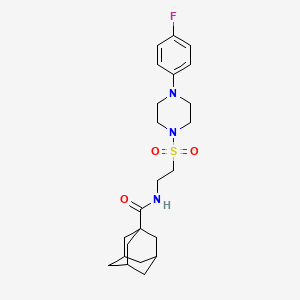
![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)
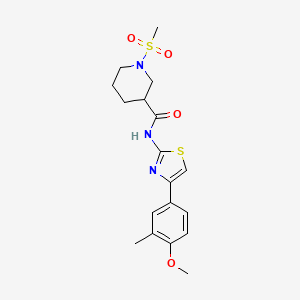
![4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B2408657.png)
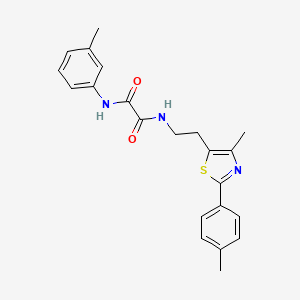



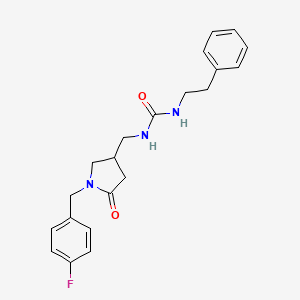
![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)
